N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide
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Overview
Description
N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyaniline group and an oxoethoxy linkage, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide typically involves the reaction of 4-methoxyaniline with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the oxoethoxy linkage can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the context of cancer treatment, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(quinazolin-2-yl)phenyl]benzamide: Known for its anti-angiogenesis activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyaniline and oxoethoxy moieties provide versatile sites for chemical modification, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-11-7-17(8-12-19)23-21(25)15-28-20-13-9-18(10-14-20)24-22(26)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPOSZNATVPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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